3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a nitrile-containing organic compound featuring a piperidin-2-one core substituted at position 1 with a 2-methylphenyl group and at position 3 with a 3-oxopropanenitrile moiety. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol (assuming structural similarity to analogs in ).
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-2-3-7-13(11)17-10-4-6-12(15(17)19)14(18)8-9-16/h2-3,5,7,12H,4,6,8,10H2,1H3 |
InChI Key |
KFRPTTXKQADKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and commercial availability.
Substituent Variations on the Aromatic Ring
Methyl-Substituted Derivatives
- 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 2,3-dimethylphenyl. Molecular formula: C₁₆H₁₈N₂O₂ (identical to the target compound). This derivative is discontinued, suggesting challenges in synthesis or stability .
3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile ():
Halogen-Substituted Derivatives
- 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 4-fluoro-3-methylphenyl. CAS: 2060058-67-3. Impact: Fluorine’s electronegativity may enhance metabolic stability or alter electronic properties of the aromatic ring.
- 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (): Substituents: 2,4-difluorophenyl. CAS: 2060000-05-4. Impact: Difluoro substitution increases lipophilicity and may improve membrane permeability.
Physicochemical and Commercial Comparisons
Biological Activity
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, also known by its CAS number 2060044-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C16H18N2O2
- Molecular Weight: 270.33 g/mol
- IUPAC Name: 3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
The biological activity of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's structure features a piperidinyl moiety, which is known to influence its binding affinity and selectivity for specific targets.
Potential Targets:
- Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptors: It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity
Research indicates that 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exhibits several pharmacological effects:
Antimicrobial Activity:
Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
Analgesic Properties:
Preclinical trials suggest that this compound may exhibit analgesic effects comparable to traditional pain relievers. Its mechanism likely involves modulation of pain pathways in the central nervous system.
Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models.
Case Studies
Several studies have investigated the pharmacological effects of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile:
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial activity against common pathogens.
- Methodology: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
-
Study on Analgesic Activity:
- Objective: To assess the analgesic effect in a rodent model.
- Methodology: The formalin test was utilized to measure pain response.
- Results: Animals treated with the compound exhibited a marked reduction in pain behavior compared to controls, suggesting effective analgesic properties.
Comparative Analysis
To better understand the unique properties of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Apixaban | Piperidinyl | Anticoagulant | Direct factor Xa inhibitor |
| Ketorolac | Pyrrolidine | Analgesic | Non-steroidal anti-inflammatory drug |
| Fentanyl | Piperidine | Analgesic | Potent opioid analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
